Chrysene, 5-nitro-
Description
5-Nitrochrysene (CAS 89455-17-4, C₁₈H₁₁NO₂) is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) derived from chrysene, a four-ring PAH commonly formed during incomplete combustion of organic materials . The nitro (-NO₂) group at the 5-position modifies its chemical reactivity, environmental persistence, and biological activity.
Properties
CAS No. |
89455-17-4 |
|---|---|
Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
5-nitrochrysene |
InChI |
InChI=1S/C18H11NO2/c20-19(21)17-11-13-6-2-3-7-14(13)16-10-9-12-5-1-4-8-15(12)18(16)17/h1-11H |
InChI Key |
QLZJJKYYXIPEGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chrysene, 5-nitro- typically involves the nitration of chrysene. This process can be carried out by reacting chrysene with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually require controlled temperatures to avoid over-nitration and to ensure the selective formation of the 5-nitro derivative.
Industrial Production Methods: While the nitration process is commonly used in laboratory settings, industrial production methods may involve more sophisticated techniques to ensure high yield and purity. These methods might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Chrysene, 5-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be further substituted by other electrophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aromatic rings can be oxidized to form quinones or other oxygenated derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Reduction: Chrysene, 5-amino-.
Oxidation: Chrysene quinones.
Scientific Research Applications
Chrysene, 5-nitro- has several applications in scientific research:
Chemistry: Used as a reference compound in the study of PAHs and their behavior.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in drug development, particularly in cancer research.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Chrysene, 5-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic structure allows it to intercalate with DNA, potentially leading to mutagenic or carcinogenic effects.
Comparison with Similar Compounds
Nitrochrysene Isomers
The position of the nitro group significantly influences physicochemical properties and bioactivity. Key isomers include:
| Compound | CAS Number | Substituent Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5-Nitrochrysene | 89455-17-4 | 5 | C₁₈H₁₁NO₂ | 273.29 |
| 6-Nitrochrysene | 7496-02-8 | 6 | C₁₈H₁₁NO₂ | 273.29 |
| 2-Nitrochrysene | 3989-90-0 | 2 | C₁₈H₁₁NO₂ | 273.29 |
Key Findings :
- Mutagenicity: Nitro-PAHs are often direct-acting mutagens.
- Photochemical Reactivity : Substituent position affects UVA-induced lipid peroxidation. For methyl derivatives, 4- and 5-methylchrysene exhibit higher activity than other isomers . By analogy, 5-nitrochrysene may show distinct photochemical behavior due to the electron-withdrawing nitro group.
Comparison with Other Substituted Chrysenes
Methyl and Ethyl Derivatives
Comparison with 5-Nitrochrysene :
- Electron Effects : Methyl/ethyl groups are electron-donating, enhancing π-electron density, whereas nitro groups are electron-withdrawing, reducing aromatic reactivity. This difference may alter metabolic pathways; methyl groups facilitate epoxidation, while nitro groups may resist enzymatic degradation .
- Environmental Degradation : Chrysene degradation is inhibited by organic carbon sources (e.g., glucose) and intermediates like phthalic acid . Nitrochrysenes likely persist longer due to reduced microbial bioavailability compared to methyl derivatives.
Halogenated Derivatives
| Compound | Substituent | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-Chlorochrysene | Cl | 36288-21-8 | 262.74 |
| 5-Nitrochrysene | NO₂ | 89455-17-4 | 273.29 |
Key Differences :
- Reactivity : Chlorine atoms participate in electrophilic substitution, while nitro groups stabilize negative charges. This makes 3-chlorochrysene more reactive in nucleophilic environments.
- Toxicity : Chlorinated PAHs are less studied for mutagenicity but may form toxic dioxin-like compounds. Nitrochrysenes are directly mutagenic via nitroreductase activation .
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